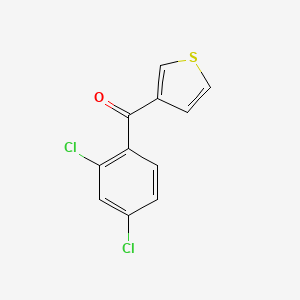

3-(2,4-Dichlorobenzoyl)thiophene

Description

Significance of Thiophene (B33073) Heterocycles in Contemporary Chemical Synthesis and Design

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in contemporary chemical science. wikipedia.org Its unique electronic and structural properties make it a highly versatile building block in both medicinal chemistry and materials science. nih.govderpharmachemica.com The thiophene ring is considered a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs due to its ability to engage in favorable interactions with biological targets and serve as a bioisosteric replacement for other aromatic rings, such as benzene (B151609). nih.govnih.gov This substitution can enhance a molecule's physicochemical properties, including solubility and metabolic stability. nih.gov

In chemical synthesis, the thiophene nucleus is prized for its reactivity. It readily undergoes electrophilic substitution reactions, often with greater facility than benzene, allowing for the introduction of a wide array of functional groups. researchgate.net Modern cross-coupling reactions have further expanded the synthetic utility of thiophenes, enabling the construction of complex, multi-substituted molecules that are otherwise difficult to access. researchgate.net This synthetic tractability has cemented the role of thiophene derivatives in the development of functional materials, including organic semiconductors, conductive polymers like polythiophene, and organic light-emitting diodes (OLEDs). wikipedia.orgnih.gov

Role of Aromatic Ketone Moieties in Organic Transformations and Molecular Scaffolds

Aromatic ketones, characterized by a carbonyl group (C=O) directly attached to an aromatic ring, are fundamental components in organic chemistry. dtic.mil The benzoyl group, specifically, is a widely utilized moiety derived from benzoic acid. numberanalytics.com This functional group is not merely a passive structural element; its polarity and reactivity are central to many organic transformations. dtic.milrsc.org

The carbonyl carbon of an aromatic ketone is electrophilic, making it a prime target for nucleophilic addition reactions, a cornerstone of carbon-carbon bond formation. rsc.org Furthermore, the carbonyl group can be reduced to form secondary alcohols or transformed into other functional groups like imines and alkenes. researchgate.net In synthetic strategies, the benzoyl group can also function as a stable protecting group for alcohols and amines, which can be readily removed under hydrolytic conditions. nih.govnumberanalytics.com This dual role as both a reactive center and a protective shield makes the aromatic ketone a versatile tool for the multi-step synthesis of complex organic molecules.

Table 1: Reactivity Patterns of Aromatic Ketones

| Reaction Type | Description |

| Nucleophilic Addition | The polarized carbonyl carbon is attacked by nucleophiles, leading to the formation of a tetrahedral intermediate that can be protonated to form an alcohol. rsc.org |

| Reduction | The carbonyl group can be reduced to a secondary alcohol using various reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). researchgate.net |

| Electrophilic Aromatic Substitution | The carbonyl group is an electron-withdrawing, meta-directing group, influencing the position of further substitutions on the aromatic ring. researchgate.net |

| Protecting Group Chemistry | The benzoyl group is used to protect hydroxyl and amino groups due to its stability and can be removed via hydrolysis. nih.govnumberanalytics.com |

Contextualization of 3-(2,4-Dichlorobenzoyl)thiophene within Functionalized Aromatic Systems

The compound this compound integrates the key features of both the thiophene ring and a substituted aromatic ketone. While specific, in-depth studies on this precise molecule are not widely available in mainstream literature, its structure allows for a clear contextualization within the broader field of functionalized aromatic systems. It is primarily understood as a synthetic intermediate, likely produced via a Friedel-Crafts acylation reaction between thiophene and 2,4-dichlorobenzoyl chloride.

The architecture of this molecule is significant for several reasons:

The 3-Aroyl Linkage: The attachment of the benzoyl group at the 3-position of the thiophene ring is noteworthy. While electrophilic substitution on unsubstituted thiophene preferentially occurs at the 2-position, the 3-substituted isomer can be synthesized through specific methodologies, offering a different spatial arrangement of the aryl ketone group relative to the sulfur atom. researchgate.net

The Dichlorinated Phenyl Ring: The presence of two chlorine atoms on the phenyl ring significantly alters its electronic properties. Chlorine is an electron-withdrawing yet ortho-, para-directing substituent. In this case, the 2,4-dichloro substitution pattern is a common feature in various bioactive compounds and industrial chemicals. nih.govacs.org For instance, 2,4-dichlorobenzyl alcohol is a known antiseptic. acs.org The inclusion of chlorine atoms can enhance the lipophilicity of a molecule and introduce potential halogen bonding interactions, which are increasingly recognized in drug design. nih.gov

Therefore, this compound is best viewed as a tailored building block, designed for use in the synthesis of more complex target molecules where the specific orientation of the dichlorophenyl ketone and the thiophene core is desired for potential biological activity or material properties.

Table 2: Physicochemical Properties of Thiophene

| Property | Value |

| Chemical Formula | C₄H₄S |

| Molar Mass | 84.14 g/mol wikipedia.org |

| Appearance | Colorless liquid wikipedia.org |

| Density | 1.051 g/mL wikipedia.org |

| Melting Point | -38 °C wikipedia.org |

| Boiling Point | 84 °C wikipedia.org |

| Nature | Aromatic, planar five-membered ring wikipedia.org |

Overview of Research Trajectories for Complex Organic Molecules with Thiophene-Ketone Linkages

Research involving molecules that contain thiophene-ketone linkages is advancing along several key trajectories, driven by the quest for new functional materials and therapeutic agents. These scaffolds serve as pivotal intermediates in the construction of elaborate heterocyclic systems and are increasingly incorporated into final target structures for their intrinsic properties. acs.org

Current and future research directions include:

Advanced Materials: Thiophene-based polymers continue to be a major focus for applications in renewable energy, such as organic photovoltaics and energy storage. numberanalytics.comrsc.org The incorporation of ketone functionalities into these polymer backbones or as pendant groups can modulate their electronic properties, morphology, and processability. dtic.mil Research is focused on designing novel thiophene-based monomers to create materials with enhanced performance and stability. dtic.milnumberanalytics.com

Medicinal Chemistry: In drug discovery, thiophene-ketone structures are explored as scaffolds for agents targeting a wide range of diseases. They are frequently investigated for anti-inflammatory, antimicrobial, and anticancer activities. nih.gov The ketone linker provides a strategic point for further chemical modification, allowing for the synthesis of large libraries of compounds for biological screening. The metabolism of thiophene-containing drugs is also an area of intense study to mitigate potential toxicity associated with reactive metabolites. acs.org

Synthetic Methodology: The development of novel, efficient, and selective methods for synthesizing thiophene-ketone derivatives remains a vibrant area of research. This includes one-pot reactions and catalytic C-H functionalization techniques that avoid the need for pre-functionalized starting materials, aligning with the principles of green chemistry. researchgate.netnih.gov

The convergence of the stable, reactive thiophene heterocycle with the versatile aromatic ketone moiety provides a robust platform for innovation. As synthetic methods become more sophisticated and our understanding of structure-property relationships deepens, molecules based on the thiophene-benzoyl architecture will undoubtedly continue to emerge as critical components in the development of next-generation technologies and medicines.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,4-dichlorophenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2OS/c12-8-1-2-9(10(13)5-8)11(14)7-3-4-15-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPQMZNFHXITMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641855 | |

| Record name | (2,4-Dichlorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-52-3 | |

| Record name | (2,4-Dichlorophenyl)-3-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichlorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹). For 3-(2,4-Dichlorobenzoyl)thiophene, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to its constituent parts.

Key expected vibrational modes include:

Carbonyl (C=O) Stretching: A strong, sharp absorption band is anticipated in the region of 1650-1630 cm⁻¹, which is characteristic of an aryl ketone. The conjugation of the carbonyl group with both the dichlorophenyl and thiophene (B33073) rings influences the precise frequency.

Aromatic C-H Stretching: The C-H stretching vibrations of both the dichlorobenzene and thiophene rings would typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands of variable intensity are expected between 1600 cm⁻¹ and 1400 cm⁻¹, corresponding to the stretching vibrations within the aromatic rings.

C-Cl Stretching: The stretching vibrations for the carbon-chlorine bonds on the phenyl ring are expected to produce strong bands in the fingerprint region, typically below 800 cm⁻¹.

Thiophene Ring Vibrations: The thiophene ring exhibits characteristic vibrations, including C-S stretching modes, which can be found in the fingerprint region. For instance, C-S stretching vibrations in thiophene derivatives are often observed in the 850-600 cm⁻¹ range.

C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the substituted rings provide information on the substitution pattern and typically appear as strong bands between 900 and 675 cm⁻¹.

A data table for the expected FT-IR peaks is presented below, based on typical values for these functional groups.

| Expected Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3100-3000 | Aromatic C-H Stretch (Thiophene & Phenyl) |

| 1650-1630 | C=O Stretch (Aryl Ketone) |

| 1600-1400 | Aromatic C=C Ring Stretch |

| Below 800 | C-Cl Stretch |

| 850-600 | C-S Stretch (Thiophene) |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic laser light. Vibrational modes that result in a change in the molecule's polarizability are Raman-active. For molecules with a center of symmetry, FT-IR and FT-Raman are mutually exclusive. However, for a molecule like this compound, which lacks such symmetry, many vibrations will be active in both techniques, albeit with different intensities.

In the FT-Raman spectrum of this compound, vibrations of the non-polar bonds are expected to be more intense. This would include the C=C stretching modes of the aromatic rings and the C-S bonds of the thiophene ring. The carbonyl (C=O) stretch, while also visible, is typically weaker in Raman than in IR spectra. The symmetric vibrations of the rings are often particularly strong in Raman spectra, providing a clear fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

In a ¹H NMR spectrum, the position (chemical shift, δ, in ppm), splitting pattern (multiplicity), and integration (area under the peak) of each signal provide a wealth of structural information. For this compound, the aromatic region of the spectrum (typically δ 7.0-8.5) would be of primary interest.

The expected signals are:

Thiophene Protons: The thiophene ring has three protons. Their chemical shifts and coupling constants (J-values) are diagnostic of the 3-substituted pattern. One would expect to see distinct signals for the protons at the 2, 4, and 5 positions of the ring.

Dichlorophenyl Protons: The 2,4-dichlorophenyl ring also has three protons. Their chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group. The proton ortho to the carbonyl group would likely be the most downfield-shifted. The splitting patterns (doublet, doublet of doublets) would reveal the coupling relationships between these protons.

A hypothetical data table for the expected ¹H NMR signals is provided below.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.3-8.0 | m | 3H, Dichlorophenyl Protons |

| ~7.2-7.8 | m | 3H, Thiophene Protons |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the total number of carbons and identifying their chemical nature (e.g., carbonyl, aromatic, etc.).

For this compound, which has the molecular formula C₁₁H₆Cl₂OS, eleven distinct carbon signals would be expected, assuming no accidental overlap.

Carbonyl Carbon: A signal for the ketone's carbonyl carbon would appear significantly downfield, typically in the range of δ 180-195 ppm.

Aromatic Carbons: The remaining ten carbons are part of the thiophene and dichlorophenyl rings. The carbons directly bonded to the electronegative chlorine atoms and the sulfur atom, as well as the carbon attached to the carbonyl group, would have characteristic chemical shifts. Carbons bearing a hydrogen atom can be distinguished from quaternary carbons (those without attached protons) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

A hypothetical ¹³C NMR data table is shown below.

| Chemical Shift (δ, ppm) | Assignment |

| ~180-195 | Carbonyl Carbon (C=O) |

| ~125-145 | Aromatic Carbons (C and CH) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure.

For this compound (C₁₁H₆Cl₂OS), the molecular weight is 257.14 g/mol . The high-resolution mass spectrum (HRMS) would show a molecular ion peak (M⁺˙) cluster that is characteristic of a molecule containing two chlorine atoms, with isotopic peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1 due to the natural abundance of ³⁵Cl and ³⁷Cl.

Electron ionization (EI) mass spectrometry would cause the molecular ion to fragment in a predictable manner. The most likely fragmentation pathway would be the cleavage of the bond between the carbonyl group and the thiophene ring (alpha-cleavage). This would lead to two primary fragment ions:

A 2,4-dichlorobenzoyl cation ([C₇H₃Cl₂O]⁺)

A thienyl radical , or alternatively, a 3-thienoyl cation ([C₅H₃OS]⁺) if the other bond cleaves.

Further fragmentation of the benzoyl cation by loss of carbon monoxide (CO) is also a common pathway for ketones.

A table summarizing the expected key ions in the mass spectrum is below.

| m/z (Mass-to-Charge Ratio) | Ion |

| ~257/259/261 | [C₁₁H₆Cl₂OS]⁺˙ (Molecular Ion Cluster) |

| ~173/175/177 | [C₇H₃Cl₂O]⁺ (2,4-Dichlorobenzoyl cation) |

| ~111 | [C₅H₃OS]⁺ (3-Thienoyl cation) |

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is used to probe the electronic structure of conjugated systems. The combination of the thiophene ring and the dichlorobenzoyl moiety creates a π-conjugated system whose electronic transitions can be characterized.

The UV-Vis absorption spectrum of this compound is expected to display characteristic absorption bands arising from electronic transitions within the conjugated system. The key structural components are the thiophene ring (an electron-rich aromatic system) and the benzoyl group (containing a carbonyl and a benzene (B151609) ring). The expected transitions include:

π → π* transitions: These high-intensity absorptions are characteristic of the aromatic rings (thiophene and benzene) and the C=O group. They typically occur at shorter wavelengths. For instance, a thiophene dendron has been observed to have an absorption peak at 303 nm. researchgate.net

n → π* transitions: This transition involves the non-bonding electrons of the carbonyl oxygen atom being promoted to an anti-bonding π* orbital. These transitions are typically of lower intensity and appear at longer wavelengths compared to π → π* transitions.

The solvent environment can influence the position of these absorption maxima (λ_max). In thiophene-based D-π-A (Donor-π-Acceptor) systems, increasing solvent polarity often leads to shifts in the absorption bands. nih.gov For this compound, a shift in the n → π* transition to shorter wavelengths (a hypsochromic or blue shift) would be expected in more polar solvents.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region |

| π → π | π orbitals of aromatic rings and C=O | Shorter wavelength (UV region) |

| n → π | Non-bonding (n) orbitals of carbonyl oxygen | Longer wavelength (UV/Visible border) |

Note: This table is based on general principles of electronic spectroscopy applied to the compound's structure.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many thiophene-based materials are known for their fluorescent properties, the fluorescence of any given compound is highly dependent on its specific structure. researchgate.netnih.gov

The fluorescence potential of this compound is influenced by several factors. The extended π-conjugation suggests a possibility of fluorescence. However, several factors could lead to quenching or low quantum yields:

Heavy Atom Effect: The presence of two chlorine atoms can enhance intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁), which reduces the fluorescence quantum yield. nih.gov

Molecular Rigidity: The rotational freedom between the thiophene and benzoyl rings can provide non-radiative decay pathways, quenching fluorescence. rsc.org

If the compound is fluorescent, the analysis would involve measuring the excitation and emission spectra to determine the Stokes shift (the difference in wavelength between the absorption and emission maxima). The fluorescence quantum yield (Φ_fl) would quantify the efficiency of the emission process. Studies on related thiophene derivatives show that structural modifications and the solvent environment can significantly alter fluorescence properties. nih.govnih.gov

Thermal Analysis Techniques for Compound Stability

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. They are critical for determining the thermal stability and decomposition profile of a compound.

Thermogravimetric Analysis (TGA) combined with Differential Thermal Analysis (DTA) provides comprehensive information about the thermal behavior of a substance. rsc.orgscience-softcon.de

TGA measures the change in mass of a sample as it is heated at a constant rate.

DTA measures the temperature difference between the sample and an inert reference, revealing whether physical or chemical changes are endothermic (heat absorbing) or exothermic (heat releasing). science-softcon.de

For this compound, a TG-DTA analysis would reveal its thermal stability range. The TGA curve would likely show a plateau at lower temperatures, indicating that the compound is stable. As the temperature increases to the decomposition point, a significant mass loss would be recorded. The DTA curve would simultaneously show a corresponding endothermic or exothermic peak, characterizing the nature of the decomposition process. While thiophene-based polymers are noted for good thermal stability, the thermal behavior of di(2,4-dichlorobenzoyl) peroxide suggests that the dichlorobenzoyl moiety can be reactive at elevated temperatures. researchgate.netresearchgate.net The analysis provides crucial data on the upper-temperature limit for the compound's handling and storage. researchgate.net

Crystallographic Analysis of this compound Currently Unavailable in Public Records

A thorough investigation of scientific databases and published literature has revealed no specific single-crystal X-ray diffraction (SCXRD) studies for the compound this compound, with the IUPAC name (2,4-dichlorophenyl)(thiophen-3-yl)methanone and CAS number 898771-52-3.

As a result, the detailed crystallographic structural analysis requested—including precise data on molecular conformation, bond lengths, bond angles, torsion angles, potential molecular disorder, intermolecular interactions, and crystal packing—cannot be provided at this time. The generation of a scientifically accurate report on these specific crystallographic parameters is contingent upon the existence of a solved and published crystal structure.

While structural data exists for analogous compounds containing dichlorophenyl and thiophene moieties, extrapolation of this information would not provide an accurate or reliable representation of the specific stereochemical and crystallographic features of this compound. Scientific integrity demands that such a report be based exclusively on experimental data for the exact compound .

Further research or the future publication of a crystallographic study on this compound would be required to furnish the detailed analysis outlined.

Crystallographic Structural Analysis

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Supramolecular Assembly Analysis

The directional nature of halogen bonds often leads to the formation of well-defined one-dimensional chains or two-dimensional sheets within the crystal. nih.gov These primary structural motifs are then further organized in three dimensions through weaker, less directional forces like π-stacking and van der Waals contacts. The specific arrangement will depend on a delicate energetic balance, aiming to maximize attractive interactions while minimizing steric repulsion. The self-assembly process for molecules with multiple interaction sites, such as the title compound, can lead to complex and fascinating supramolecular architectures. nih.gov The combination of hydrogen bond acceptors (carbonyl oxygen) and halogen bond donors (chlorine atoms) provides a rich platform for creating robust and predictable structural motifs. nih.govsemanticscholar.org

Powder X-ray Diffraction (PXRD) for Crystallinity and Phase Purity

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique used to characterize crystalline materials. It provides information on the phase identity, phase purity, and degree of crystallinity of a solid sample.

For a synthesized batch of 3-(2,4-Dichlorobenzoyl)thiophene, PXRD would be an essential tool for quality control. The analysis involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered rays as a function of the scattering angle (2θ). A crystalline material will produce a unique diffraction pattern characterized by a series of sharp peaks at specific angles, which are determined by the crystal's unit cell dimensions according to Bragg's Law.

The resulting diffractogram serves as a fingerprint for the crystalline phase. By comparing the experimental pattern to a reference pattern (either calculated from single-crystal X-ray data or from a standard reference material), one can confirm the identity and phase purity of the sample. The presence of unexpected peaks would indicate contamination with other crystalline phases or impurities. Conversely, the absence of sharp peaks and the presence of a broad, diffuse halo would signify that the material is amorphous or has a very low degree of crystallinity. The sharpness and intensity of the diffraction peaks can also provide qualitative information about the crystallite size and the presence of lattice strain.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the molecular characteristics of thiophene (B33073) derivatives. researchgate.netresearchgate.net These calculations provide a theoretical framework for understanding the molecule's geometry, electronic properties, and reactivity. researchgate.netresearchgate.net

DFT is a widely used computational method for studying the electronic structure of many-body systems, such as molecules. researchgate.netresearchgate.netshd-pub.org.rs It has been successfully applied to investigate various aspects of thiophene-containing compounds. researchgate.netnih.gov

DFT calculations can determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. researchgate.netresearchgate.netresearchgate.net This involves finding the minimum energy structure by calculating bond lengths, bond angles, and dihedral angles. For thiophene derivatives, DFT methods like B3LYP with a 6-311++G(d,p) basis set are commonly employed to obtain accurate geometrical parameters. researchgate.net The optimized geometry provides a foundational understanding of the molecule's shape and steric properties.

Table 1: Selected Optimized Geometrical Parameters for a Thiophene Derivative (Example)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-S (Thiophene Ring) | 1.72 Å |

| C=O (Carbonyl) | 1.23 Å | |

| Bond Angle | C-S-C (Thiophene Ring) | 92.5° |

| C-C-C (Benzene Ring) | 120.0° | |

| Dihedral Angle | Thiophene-Carbonyl | 30.5° |

| Note: This table is illustrative and based on typical values for similar structures. Actual calculated values for 3-(2,4-Dichlorobenzoyl)thiophene would require a specific DFT calculation. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The interaction and energy difference between these orbitals are crucial for predicting how a molecule will interact with other species. wikipedia.orgimperial.ac.uk

####### 5.1.1.2.1. Highest Occupied Molecular Orbital (HOMO)

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. wikipedia.orglibretexts.org In thiophene-based systems, the HOMO is often distributed across the electron-rich thiophene ring. researchgate.net The energy of the HOMO (EHOMO) is a critical parameter; a higher EHOMO value indicates a greater tendency to donate electrons. edu.krd

####### 5.1.1.2.2. Lowest Unoccupied Molecular Orbital (LUMO)

The LUMO is the lowest energy orbital that is empty of electrons and represents the molecule's ability to accept electrons, acting as an electrophile. wikipedia.orgwuxibiology.com For molecules like this compound, the LUMO is often localized on the electron-withdrawing benzoyl group. scispace.com A lower energy of the LUMO (ELUMO) suggests a greater propensity to accept electrons. wuxibiology.com

####### 5.1.1.2.3. HOMO-LUMO Energy Gap and Reactivity Descriptors

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a significant indicator of a molecule's chemical reactivity and stability. edu.krdamazonaws.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a large energy gap implies higher stability and lower reactivity. edu.krdamazonaws.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing further insights into the molecule's chemical behavior. irjweb.com These include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. irjweb.com Hard molecules have a large HOMO-LUMO gap. edu.krd

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules have a small HOMO-LUMO gap and are more reactive. edu.krdirjweb.com

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2. irjweb.com

Chemical Potential (μ): The negative of electronegativity (μ = -χ). irjweb.com It represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = μ² / (2η). irjweb.com

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors (Illustrative Data)

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -2.0 |

| HOMO-LUMO Energy Gap | ΔE | 4.5 |

| Chemical Hardness | η | 2.25 |

| Chemical Softness | S | 0.44 |

| Electronegativity | χ | 4.25 |

| Chemical Potential | μ | -4.25 |

| Electrophilicity Index | ω | 4.01 |

| Note: These values are for illustrative purposes and represent typical ranges for organic molecules. Precise values for this compound would require specific quantum chemical calculations. |

Density Functional Theory (DFT) Calculations

Frontier Molecular Orbital (FMO) Analysis

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are critical in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. mdpi.comiucr.org NCI analysis is a computational technique used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsions. nih.govnih.gov

The Reduced Density Gradient (RDG) is a scalar field derived from the electron density (ρ) and its gradient (∇ρ). mdpi.comnih.gov A plot of the RDG versus the electron density allows for the identification and characterization of non-covalent interactions. nih.gov Regions of low RDG at low electron density are indicative of non-covalent interactions. nih.gov These interactions can be further distinguished by analyzing the sign of the second eigenvalue (λ₂) of the electron density Hessian.

Strong attractive interactions (e.g., hydrogen bonds) are characterized by low RDG and negative values of sign(λ₂)ρ.

Weak attractive interactions (van der Waals forces) are found at low RDG and values of sign(λ₂)ρ close to zero. rsc.org

Steric repulsion is indicated by low RDG and positive values of sign(λ₂)ρ. nih.gov

For this compound, NCI analysis would likely reveal several important interactions. Van der Waals interactions would be present between the aromatic rings. The chlorine atoms could participate in halogen bonding, a type of non-covalent interaction. Furthermore, C-H···O or C-H···π interactions could contribute to the stabilization of the crystal structure. These weak interactions collectively play a significant role in the molecule's solid-state architecture and its interactions with other molecules. iucr.org

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a theoretical method used in quantum chemistry to visualize the localization of electrons in a molecule. It provides a chemically intuitive picture of electron pairs, highlighting core electrons, covalent bonds, and lone pairs. The ELF is based on the comparison of the kinetic energy density of the system with that of a uniform electron gas. An ELF value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs, while a value of 0.5 corresponds to the delocalized electrons in a uniform electron gas.

For this compound, an ELF analysis would be expected to reveal distinct basins of high localization. Specifically, attractors (local maxima in the ELF field) would be anticipated in the regions corresponding to the C-C and C-S bonds of the thiophene ring, the C=O bond of the benzoyl group, and the C-Cl and C-H bonds. The lone pairs on the sulfur, oxygen, and chlorine atoms would also appear as distinct localization domains. The analysis of the basin populations would provide a quantitative measure of the number of electrons in these bonding and non-bonding regions, offering a detailed picture of the electronic structure.

Localized Orbital Locator (LOL)

Similar to ELF, the Localized Orbital Locator (LOL) is another method for visualizing electron localization. The LOL is derived from the kinetic energy density and provides a clear and intuitive representation of bonding and lone pair regions in a molecule. High LOL values are found in regions of high electron localization, such as in the middle of bonds and at the sites of lone pairs.

An LOL analysis of this compound would complement the ELF findings. It would be expected to show high values in the internuclear regions of all covalent bonds, clearly demarcating the single and double bonds within the molecule. Furthermore, the lone pair electrons on the heteroatoms (sulfur, oxygen, and chlorine) would be visualized as regions of high LOL values, providing a clear depiction of the valence shell electron pair arrangement. Comparing the LOL and ELF maps can offer a more comprehensive understanding of the chemical bonding in the molecule.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are indispensable for predicting and analyzing the interactions of a small molecule with biological macromolecules, such as proteins. These methods are crucial in the field of drug discovery and design for predicting the binding mode and affinity of a ligand to its target.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a small molecule ligand to the active site of a protein.

In the context of this compound, molecular docking studies would be performed to predict how this molecule interacts with a specific protein target. The dichlorophenyl and thiophene moieties provide opportunities for various types of interactions, including hydrophobic interactions, halogen bonds (with the chlorine atoms), and π-π stacking interactions. The carbonyl group can act as a hydrogen bond acceptor.

A typical molecular docking study would involve preparing the 3D structure of this compound and the target protein. The docking algorithm would then explore a multitude of possible binding poses of the ligand within the protein's binding site, scoring them based on a force field. The resulting poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic contacts, and other non-covalent interactions with specific amino acid residues.

Beyond predicting the binding pose, molecular docking algorithms also provide an estimate of the binding affinity, often expressed as a docking score or a predicted binding free energy (ΔG). A lower docking score generally indicates a more favorable binding affinity.

For this compound, the predicted binding affinity would be a crucial parameter in assessing its potential as an inhibitor or modulator of a particular protein. The docking score would be calculated based on the intermolecular interactions formed in the predicted binding pose, as well as intramolecular energies of the ligand. It is important to note that these scores are predictions and are often used for ranking and prioritizing compounds in virtual screening campaigns.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Interacting Residues |

| Hypothetical Kinase A | -8.5 | Leu25, Val33, Ala46, Lys48, Glu93, Leu148 |

| Hypothetical Protease B | -7.9 | His41, Met49, Gly143, Cys145, His164 |

| This table presents hypothetical molecular docking data for this compound with illustrative protein targets and is for demonstrative purposes only, as specific experimental or computational data for this exact compound is not publicly available. |

Molecular Dynamics (MD) Simulations for Complex Stability

Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the ligand-protein complex compared to the static picture from molecular docking. An MD simulation calculates the motion of atoms in the complex over time by solving Newton's equations of motion. This allows for the assessment of the stability of the predicted binding pose and the flexibility of both the ligand and the protein.

For a complex of this compound with a target protein, an MD simulation would be initiated from the best-docked pose. The simulation would be run for a specific duration (e.g., nanoseconds to microseconds), and the trajectory would be analyzed. Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone would be monitored to assess the stability of the complex. A stable RMSD for the ligand suggests that it remains bound in a consistent orientation within the binding site. Furthermore, MD simulations can reveal the persistence of key intermolecular interactions over time and identify the role of water molecules in mediating ligand-protein binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of new, unsynthesized molecules. A thorough search of chemical and computational databases reveals no specific QSAR models developed for this compound or a closely related series of analogues where this compound is a member.

Pharmacophore Development and Analysis

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. Pharmacophore models are crucial tools in drug discovery for virtual screening and designing new lead compounds.

There are no published studies detailing the development or analysis of a pharmacophore model derived from or specifically including this compound. General pharmacophore models for various targets may exist where thiophene is a potential scaffold, but none are specific to the unique arrangement of the dichlorobenzoyl group on the thiophene ring of this compound. The development of such a model would require a set of active compounds with a common biological target, which has not been reported for this compound.

Chemical Reactivity and Mechanistic Studies

Electrophilic Aromatic Substitution Reactions of Thiophene (B33073) Ring

The thiophene ring, a five-membered aromatic heterocycle, is generally more reactive towards electrophiles than benzene (B151609). numberanalytics.comwikipedia.orgpharmaguideline.com This heightened reactivity is attributed to the sulfur atom's ability to donate electrons into the ring, thereby stabilizing the intermediate carbocation (a Wheland intermediate or sigma complex) formed during the substitution process. numberanalytics.com In an unsubstituted thiophene, electrophilic attack preferentially occurs at the C2 and C5 positions (alpha-positions), which are more activated than the C3 and C4 positions (beta-positions). numberanalytics.compearson.com

However, the presence of the 2,4-dichlorobenzoyl group at the C3 position significantly modifies this reactivity. The benzoyl group is strongly electron-withdrawing, which deactivates the thiophene ring towards electrophilic attack, making the reaction conditions more demanding compared to those for unsubstituted thiophene. This deactivating effect reduces the electron density of the entire thiophene system.

The directing influence of the 3-benzoyl substituent channels incoming electrophiles primarily to the C5 position. The C2 position is also an alpha-position but is sterically hindered by the adjacent bulky benzoyl group. The C4 position is electronically the least favored for substitution. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation on 3-(2,4-Dichlorobenzoyl)thiophene are expected to yield the 5-substituted product as the major isomer. researchgate.netnih.gov

| Position on Thiophene Ring | Relative Reactivity | Governing Factors |

|---|---|---|

| C5 | Most Favored | Electronic (alpha-position activation), Steric (less hindered than C2) |

| C2 | Less Favored | Electronic (alpha-position activation), Steric (hindered by adjacent benzoyl group) |

| C4 | Least Favored | Electronic (beta-position, less activated), Steric (adjacent to benzoyl group) |

Reaction Mechanisms of Benzoyl Moiety Transformations

The benzoyl portion of the molecule offers a different set of reactive possibilities, centered on the carbonyl group and the strong carbon-carbon bonds connecting the structural components.

The carbon-carbon bond between the carbonyl group and the aromatic rings (both thiophene and dichlorobenzene) is typically robust and resistant to cleavage. However, recent advances in catalysis have enabled transformations that proceed via the cleavage of this C(aryl)-C(acyl) bond. One such process is deacylative cross-coupling, which allows the versatile use of aromatic ketones as synthetic intermediates. sciencedaily.com This type of reaction is significant because it allows the ketone functionality to be replaced by other groups, greatly expanding the synthetic utility of compounds like this compound. sciencedaily.com

A novel strategy to achieve the challenging C-C bond cleavage in aromatic ketones involves a one-pot sequential Claisen and retro-Claisen reaction sequence. sciencedaily.com The Claisen condensation typically involves the formation of a β-keto ester from two ester molecules. masterorganicchemistry.comlibretexts.org Its reverse, the retro-Claisen reaction, involves the cleavage of a C-C bond. libretexts.orgyoutube.com In a modern synthetic context, an aromatic ketone can be transformed into an aromatic ester. This process enhances the ketone's versatility, allowing it to react efficiently with various nucleophiles in cross-coupling reactions. sciencedaily.com This transformation simplifies the synthesis of complex aromatic compounds by reducing reaction times and minimizing the need for intermediate purification steps. sciencedaily.com

Transition metal-catalyzed reactions involving alkynes provide a powerful method for constructing complex molecular architectures. mdpi.comrsc.org The carbonyl group in an aromatic ketone can participate in such reactions. For instance, the activation of an alkyne by a transition metal catalyst can lead to the formation of a metal carbene species. researchgate.netsemanticscholar.org This reactive intermediate can then engage with the ketone. One established pathway involves the reaction of ene-yne-ketones with catalysts like chromium, rhodium, or ruthenium complexes to generate furylcarbene intermediates, which can then undergo further reactions like cyclopropanation. researchgate.netsemanticscholar.org This demonstrates that the benzoyl moiety in this compound could potentially be a substrate in metal-catalyzed cyclization or coupling reactions with alkynes, leading to highly functionalized, polycyclic products.

Formation of Stable Complexes with Transition Metals

This compound possesses multiple potential donor atoms that can coordinate with transition metal ions to form stable complexes. The most likely coordination sites are the "soft" sulfur atom of the thiophene ring and the "hard" oxygen atom of the carbonyl group. nih.gov The ability of ligands with multiple donor sites to form chelate complexes often results in enhanced stability compared to complexes with monodentate ligands. nih.govrsc.org

The geometry of the molecule allows for the potential formation of a five-membered chelate ring through the simultaneous coordination of the thiophene sulfur and the carbonyl oxygen to a single metal center. Such bidentate coordination is a common feature for ligands containing both sulfur and oxygen donors and has been observed in various transition metal complexes. nih.gov While specific studies on the complexation of this compound were not found, its structural motifs are analogous to other ligands known to form stable complexes with metals such as nickel(II), copper(II), zinc(II), cobalt(II), and ruthenium(II). nih.govrsc.org

Reactivity Profiles of Halogenated Aromatic Systems

The 2,4-dichlorobenzoyl moiety imparts reactivity characteristic of halogenated aromatic systems. The two chlorine atoms are strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution. While the halogens are ortho, para-directing substituents, the deactivation effect is dominant, making such reactions difficult. libretexts.org

The primary reactivity of this dichlorinated ring involves reactions where the halogens act as leaving groups. These include:

Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring makes it susceptible to attack by strong nucleophiles, leading to the displacement of one or both chlorine atoms.

Metal-Catalyzed Cross-Coupling Reactions: The chlorine atoms are suitable leaving groups for a variety of powerful C-C and C-heteroatom bond-forming reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the substitution of the chlorine atoms with a wide array of functional groups.

Structure Activity Relationship Sar Studies for 3 2,4 Dichlorobenzoyl Thiophene and Its Derivatives

Impact of Substituents on Thiophene (B33073) and Phenyl Rings

The substitution pattern on both aromatic rings of the benzoylthiophene core plays a pivotal role in modulating biological activity. Research into derivatives based on the 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophene skeleton has shown that the placement of additional methoxy (B1213986) groups on the benzofused portion of the thiophene ring system significantly influences antiproliferative effects. The most potent activities were observed when a methoxy group was placed at the C-4, C-6, or C-7 positions of the benzo[b]thiophene ring nih.gov. Furthermore, replacing a hydrogen atom at the C-3 position with a methyl group generally leads to an increase in activity compared to the unsubstituted analog nih.gov.

On the phenyl ring, a trimethoxy substitution pattern (at positions 3, 4, and 5) is a common feature in many potent tubulin inhibitors that bind to the colchicine (B1669291) site. For the analog PST-3, which has a 2-(3,4-dimethoxy)-benzoylthiophene structure, this moiety is crucial for binding within a polar cavity of the tubulin protein nih.gov. The 2,4-dichloro substitution pattern on the phenyl ring of 3-(2,4-Dichlorobenzoyl)thiophene would create a distinct electronic and steric profile compared to these methoxy-substituted analogs, suggesting a different interaction mode or target affinity, though it still falls within the broader class of aryl hetaryl ketones known to act as enzyme inhibitors nih.gov.

| Compound/Derivative | Substitution Pattern | Biological Activity (IC₅₀) | Target Cell Line(s) |

| PST-3 Analog | 2-(3,4-dimethoxy)benzoyl on thiophene | Not specified, but potent | Breast Cancer Lines |

| Benzo[b]thiophene Series | 2-(3,4,5-trimethoxybenzoyl) with varied methoxy on benzo ring | Submicromolar range | K562 and other cancer lines |

| MDA-MB-468 | PST-3 Treatment | 3.42 ± 0.83 µM | Hs578T |

| Hs578T | PST-3 Treatment | 11.15 ± 0.79 µM | MDA-MB-231 |

| MDA-MB-231 | PST-3 Treatment | 11.43 ± 1.19 µM | MCF7 |

| MCF7 | PST-3 Treatment | 18.79 ± 2.58 µM | T47D |

| T47D | PST-3 Treatment | 24.60 ± 0.41 µM | BT549 |

| BT549 | PST-3 Treatment | 3.72 ± 1.22 µM | MDA-MB-468 |

| Data derived from studies on benzoylthiophene analogs as tubulin inhibitors. nih.gov |

Bioisosteric Replacements of Phenyl Rings with Thiophene

The thiophene ring in the this compound structure can be considered a bioisostere of a phenyl ring. Bioisosterism is a key strategy in medicinal chemistry where one part of a molecule is replaced by another with similar physical or chemical properties to enhance the desired biological activity or optimize pharmacokinetic properties.

Thiophene is a well-established bioisostere for a phenyl ring because it maintains the planarity, pi-electron cloud, and steric bulk of its carbocyclic counterpart psu.edu. However, key differences make it an attractive replacement. Thiophenes are generally more polar and hydrophilic than the corresponding phenyl analogs; for example, the log P of thiophene is 1.81, compared to 2.15 for benzene (B151609) psu.edu. This increased polarity can be advantageous for altering a drug's solubility and pharmacokinetic profile.

Furthermore, the presence of the sulfur heteroatom makes the thiophene ring more electron-rich than benzene, which can lead to different metabolic pathways or rates of metabolism psu.edu. In some cases, replacing a phenyl ring with a thiophene has led to compounds with improved oral bioavailability nih.gov. Studies on dopamine (B1211576) uptake inhibitors demonstrated that substituting a thiophene ring for a phenyl ring resulted in a compound with an almost identical distribution in the brain, validating the success of the bioisosteric replacement psu.edu.

Rational Design of Derivatives based on Structural Insights

The development of potent benzoylthiophene derivatives often follows a rational design approach, building upon initial findings and structural data. For example, after identifying that a series of 2-(3',4',5'-trimethoxybenzoyl)-3-aminobenzo[b]thiophenes had strong antiproliferative activity, subsequent research was rationally designed to investigate the importance of the C-3 amino group nih.gov. This led to the synthesis of derivatives where the amino group was removed or replaced by a methyl group, revealing that the methyl-substituted compounds were more active nih.gov.

Another rational design strategy involves scaffold hopping, where a core molecular structure is replaced by a different one that maintains similar spatial arrangement of key functional groups nih.gov. For the benzoylthiophene class, knowledge of the colchicine binding site on tubulin allows for the rational design of new analogs. By understanding the key interactions within the binding pocket, new derivatives can be designed with substitutions intended to optimize these interactions, for instance, by adding hydrogen bond donors or acceptors or by modifying ring systems to better fit hydrophobic pockets nih.govnih.gov. This approach aims to maximize affinity and, consequently, biological potency nih.gov.

Understanding Molecular Interactions at Binding Sites

Molecular docking and dynamics simulations provide critical insights into how benzoylthiophene derivatives interact with their biological targets. For the analog PST-3, docking studies show that it binds within the colchicine-binding domain located between the α- and β-tubulin subunits nih.gov.

The binding is stabilized by a network of specific molecular interactions:

Hydrogen Bonding: A key hydrogen bond is formed between the compound and the amino acid residue Asn-101 nih.gov.

Hydrophobic and Polar Interactions: The 2-(3,4-dimethoxy)-benzoylthiophene moiety of the inhibitor settles into a polar cavity formed by a collection of specific residues. These include Gln-11, Asn-101, Thr-179, Ala-180, Glu-183, Lys-254, and Asn-258 nih.gov. The thiophene ring itself can engage in π-π stacking interactions with aromatic residues in the binding site, a common interaction for heterocyclic compounds.

These specific interactions anchor the inhibitor within the pocket, preventing the proper polymerization of tubulin into microtubules. This disruption of microtubule dynamics ultimately arrests the cell cycle and leads to apoptosis in cancer cells nih.gov. The precise nature and strength of these interactions are highly dependent on the substitution pattern of the inhibitor, which explains the observed SAR.

| Interacting Residue | Type of Interaction | Role in Binding |

| Asn-101 | Hydrogen Bond | Key anchoring interaction |

| Gln-11 | Polar Cavity Formation | Contributes to the binding pocket environment |

| Thr-179 | Polar Cavity Formation | Contributes to the binding pocket environment |

| Ala-180 | Polar Cavity Formation | Contributes to the binding pocket environment |

| Glu-183 | Polar Cavity Formation | Contributes to the binding pocket environment |

| Leu-248 | Polar Cavity Formation | Contributes to the binding pocket environment |

| Lys-254 | Polar Cavity Formation | Contributes to the binding pocket environment |

| Asn-258 | Polar Cavity Formation | Contributes to the binding pocket environment |

| Summary of molecular interactions for a benzoylthiophene analog at the colchicine binding site of tubulin. nih.gov |

Derivatives and Analogues of 3 2,4 Dichlorobenzoyl Thiophene

Synthesis and Characterization of Substituted Analogues

The synthesis of substituted analogues of 3-(2,4-Dichlorobenzoyl)thiophene often involves the versatile Gewald reaction, a multicomponent reaction that allows for the formation of polysubstituted 2-aminothiophenes. These 2-aminothiophenes can then serve as precursors to various 3-aroylthiophene derivatives. A notable example is the synthesis of 2-amino-3-benzoylthiophenes, where analogues bearing different substitution patterns on the benzoyl moiety have been prepared. For instance, compounds with a 3-(3,4-dichlorobenzoyl) group, a close analogue to the 2,4-dichloro substituted compound, have been synthesized and characterized. acs.org

In a typical synthetic approach, a ketone, an activated nitrile, and elemental sulfur are reacted in the presence of a base to yield a 2-aminothiophene. This intermediate can then be further modified. For the introduction of the aroyl group, a Friedel-Crafts acylation or similar reactions can be employed. The characterization of these synthesized analogues is routinely performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS), to confirm their chemical structures. acs.org

One study detailed the synthesis of (2-Amino-4-(3-(trifluoromethyl)phenyl)thiophen-3-yl)(3,4-dichlorophenyl)methanone, which was isolated as a yellow oil. acs.org The characterization data for this compound provides insight into the spectroscopic properties of such dichlorinated aroylthiophenes. acs.org

| Compound | Description | ¹H NMR (400 MHz, CDCl₃) δ | ¹³C NMR (101 MHz, CDCl₃) δ | HR-ESMS (M+H)⁺ |

| (2-Amino-4-(3-(trifluoromethyl)phenyl)thiophen-3-yl)(3,4-dichlorophenyl)methanone | Yellow oil | 7.32–7.27 (m, 1H), 7.23–7.19 (m, 3H), 7.18–7.16 (m, 1H), 7.15 (dd, J = 8.2, 1.9 Hz, 1H), 7.09 (d, J = 8.2 Hz, 1H), 6.90 (s, 2H), 6.22 (s, 1H) | 189.7, 167.4, 139.8, 139.7, 137.9, 134.8, 131.8, 131.6 (d, J = 1.1 Hz), 130.9, 130.4 (q, J = 32.3 Hz), 129.8, 128.7, 127.61, 125.4 (q, J = 3.8 Hz), 123.8 (q, J = 272.6 Hz), 123.6 (q, J = 3.7 Hz), 114.3, 106.8 | Calculated: 415.9885, Found: 415.9878 |

Table 1: Characterization data for a substituted 3-benzoylthiophene (B1295597) analogue. acs.org

Investigation of Conformationally Restricted Analogues

The biological activity and material properties of 3-aroylthiophenes can be significantly influenced by their three-dimensional conformation. The rotation around the single bond connecting the thiophene (B33073) and benzoyl moieties allows for different spatial arrangements of these two rings. To investigate the structure-activity relationships and to potentially enhance desired properties, researchers have synthesized conformationally restricted analogues. These are molecules where the rotation is limited, leading to a more rigid structure.

A common strategy to achieve conformational restriction is to incorporate the aroylthiophene scaffold into a larger, fused ring system. For example, conformationally rigid analogues of 2-amino-3-benzoylthiophenes have been synthesized in the form of 1-aminoindeno[1,2-c]thiophen-8-ones and (2-aminoindeno[2,1-b]thiophen-3-yl)(phenyl)methanones. nih.gov The synthesis of these compounds locks the relative orientation of the thiophene and phenyl rings. nih.gov

| Analogue Type | Conformational Feature | Impact on Activity |

| 1-Aminoindeno[1,2-c]thiophen-8-ones | Fused ring system restricting rotation. | Inactive or antagonistic in A₁AR functional assays. nih.gov |

| (2-Aminoindeno[2,1-b]thiophen-3-yl)(phenyl)methanones | Fused ring system restricting rotation. | Para-chloro substituted derivatives showed positive allosteric modulation of A₁AR. nih.gov |

Table 2: Effect of conformational restriction on the activity of 3-benzoylthiophene analogues. nih.gov

Development of Polymeric Aromatic Ketones from Related Monomers

Aromatic poly(ether ketones) (PEKs) are a class of high-performance thermoplastics known for their excellent thermal stability and mechanical properties. The incorporation of heterocyclic units, such as thiophene, into the polymer backbone can modify these properties, for instance, by enhancing solubility or introducing specific electronic characteristics. Monomers related to this compound, specifically those containing a thiophene ring and ketone linkages, are relevant to the development of such advanced materials.

The synthesis of thiophene-containing poly(arylene ether ketones) has been successfully demonstrated. acs.org One approach involves the polymerization of bis(p-fluorobenzoyl)aryl systems, where the aryl group contains a thiophene ring, with a bisphenol such as 4,4'-isopropylidenediphenol. acs.org The polymerization is typically a nucleophilic aromatic substitution reaction. The properties of the resulting polymers, such as their glass transition temperature (Tg) and thermal stability, are influenced by the structure of the thiophene-containing monomer.

The general structure of such polymers consists of repeating units containing aryl, ether, ketone, and thiophene moieties. The presence of the thiophene ring can affect the polymer's conformation and intermolecular interactions, which in turn influences its bulk properties. While specific polymers derived from this compound have not been reported, the synthesis of PEKs from other thiophene-containing monomers provides a clear precedent for the potential of this class of compounds in polymer chemistry. acs.org

Conclusion and Future Research Directions

Summary of Key Academic Findings on 3-(2,4-Dichlorobenzoyl)thiophene

Direct academic research focusing exclusively on this compound is notably scarce. However, the broader class of benzoylthiophenes has been the subject of significant investigation, particularly in the context of medicinal chemistry. Studies on structurally similar compounds, such as 2-amino-3-benzoylthiophene derivatives, have revealed their potential as allosteric modulators of receptors like the A1 adenosine receptor. nih.govnih.govnih.gov These compounds can enhance the binding of natural ligands to their receptors, a mechanism of action that offers therapeutic potential for conditions involving local energy deficits, such as ischemia. nih.gov

For instance, research into 2-amino-3-(4-chlorobenzoyl)-thiophenes has demonstrated that modifications to the thiophene (B33073) and benzoyl rings can fine-tune their activity as allosteric enhancers. nih.gov This body of work underscores the importance of the benzoylthiophene scaffold as a pharmacophore. While these findings pertain to analogues, they strongly suggest that this compound could possess latent biological activities worthy of investigation. The specific substitution pattern of two chlorine atoms on the benzoyl ring likely imparts distinct electronic and steric properties that could translate into novel biological interactions. Basic chemical data for the compound are compiled below.

| Property | Value |

|---|---|

| IUPAC Name | (2,4-dichlorophenyl)-thiophen-3-ylmethanone |

| CAS Number | 898771-52-3 |

| Molecular Formula | C11H6Cl2OS |

| Molecular Weight | 257.14 g/mol |

Unexplored Synthetic Avenues and Methodological Advancements

The absence of a dedicated synthetic protocol for this compound in the literature presents an opportunity to apply and adapt well-established methods for thiophene ring formation. Several classical and modern synthetic strategies could be explored.

Paal-Knorr Thiophene Synthesis : This classical method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. pharmaguideline.comwikipedia.org A suitable 1,4-dicarbonyl precursor could be designed and synthesized to specifically yield the target 3-substituted thiophene.

Gewald Aminothiophene Synthesis : While typically used for producing 2-aminothiophenes, modifications of the Gewald reaction could be envisioned. pharmaguideline.comderpharmachemica.com This approach involves the condensation of a ketone with an activated nitrile in the presence of elemental sulfur. derpharmachemica.com

Fiesselmann Thiophene Synthesis : This versatile method allows for the construction of various substituted thiophenes and could be adapted for the target molecule. derpharmachemica.com

Modern Cross-Coupling Strategies : More contemporary approaches, such as the Friedel-Crafts acylation of thiophene with 2,4-dichlorobenzoyl chloride, represent a direct potential route. derpharmachemica.com However, controlling the regioselectivity of acylation on the thiophene ring (C2 vs. C3) can be a challenge. Advanced methodological advancements, such as transition-metal-catalyzed C-H bond activation and arylation, could offer more precise and efficient routes to not only the parent compound but also a library of its derivatives. organic-chemistry.org

Exploring these avenues would not only provide a reliable supply of this compound for further study but could also lead to the discovery of novel, more efficient synthetic methodologies for this class of compounds.

Advanced Computational Modeling for Deeper Mechanistic Understanding

In the absence of extensive experimental data, advanced computational modeling serves as a powerful tool to predict the properties and potential functions of this compound. Quantum mechanical methods, particularly Density Functional Theory (DFT), can provide profound insights into its molecular structure and electronic properties.

DFT calculations could be employed to:

Determine the optimal three-dimensional geometry, including the dihedral angle between the thiophene and dichlorophenyl rings.

Calculate the distribution of electron density and map the molecular electrostatic potential, identifying nucleophilic and electrophilic sites.

Predict spectroscopic properties (e.g., NMR, IR) to aid in future experimental characterization.

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand its electronic behavior and potential as a component in organic electronic materials. mdpi.com

Furthermore, molecular docking simulations could be used to explore the potential of this compound as a ligand for various biological targets. Drawing inspiration from the known bioactivity of its analogues as allosteric modulators, docking studies could screen the compound against a panel of G protein-coupled receptors or enzymes to generate hypotheses about its potential therapeutic applications, guiding future experimental validation. nih.gov

Potential for this compound as a Versatile Synthetic Building Block in Novel Material Design

The unique combination of an electron-rich thiophene ring and an electron-withdrawing dichlorobenzoyl moiety gives this compound the characteristics of a donor-acceptor (D-A) system. This intrinsic electronic structure makes it a highly attractive, yet unexplored, building block for the synthesis of novel functional organic materials. mdpi.com

Thiophene-based materials are integral to the field of organic electronics, finding applications in:

Organic Field-Effect Transistors (OFETs) : Polythiophenes and small molecules containing thiophene are widely used as semiconductors. wikipedia.org

Organic Photovoltaics (OPVs) : The favorable electronic properties of thiophenes allow them to function as electron-donor materials in bulk heterojunction solar cells. researchgate.net

Organic Light-Emitting Diodes (OLEDs) : Thiophene derivatives can be incorporated into the emissive layer of OLEDs. mdpi.com

The this compound scaffold offers several strategic advantages for materials design. The thiophene ring can be further functionalized, for example, at the C2 and C5 positions, to enable polymerization or extension of the π-conjugated system. The carbonyl group of the benzoyl moiety also serves as a synthetic handle for further derivatization. By systematically modifying this building block, chemists could fine-tune the optoelectronic properties of resulting polymers and small molecules, potentially leading to the development of new materials with tailored performance for a variety of electronic applications. mdpi.comscripps.edu

Q & A

Q. What are the optimal synthetic conditions for preparing 3-(2,4-Dichlorobenzoyl)thiophene derivatives?

The synthesis typically involves refluxing 1-(2,4-dichlorobenzoyl)-3-methylthiourea with FeCl₃·6H₂O in ethanol at 75°C for 7 hours. Key steps include:

- Dissolving the ligand in ethanol (30 mL) and adding FeCl₃·6H₂O dropwise under low-temperature conditions .

- Using a magnetic stirrer for agitation during reflux to ensure uniform reaction progress.

- Evaporating the solvent post-reaction using a rotary evaporator and drying the precipitate. This method yields a recovery rate of 97.58% .

Q. Which spectroscopic techniques are essential for characterizing this compound complexes?

Core methods include:

- UV-Vis spectroscopy : Identifies λₘₐₓ shifts (e.g., 276 nm to 316 nm for Fe(III) complexes) to confirm ligand-to-metal charge transfer .

- FT-IR : Detects shifts in carbonyl (C=O) and thiourea (N-H) stretching frequencies (e.g., 1694 cm⁻¹ → 1654 cm⁻¹) to validate complex formation .

- Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns.

Q. How do researchers verify the purity of synthesized derivatives?

Use a combination of:

- Hot-stage microscopy (HSM) : Observes melting behavior and phase transitions.

- Elemental analysis : Validates stoichiometry via % C, H, N, and Cl content .

- Chromatography (HPLC/TLC) : Ensures no unreacted precursors remain.

Advanced Research Questions

Q. How can molecular docking studies predict the anticancer potential of this compound derivatives?

- Target selection : Focus on enzymes like ribonucleotide reductase (PDB: 2EUD), a key target for DNA synthesis inhibition .

- Software tools : Use AutoDock Vina to calculate binding affinity (ΔG). For example, Fe(III) complexes exhibit ΔG = -7.76 kcal/mol, superior to hydroxyurea (-6.17 kcal/mol) .

- Interaction analysis : Identify hydrogen bonds (e.g., with Arg 293, Ser 217) and hydrophobic interactions using PyMOL .

Q. How to resolve contradictions in UV-Vis spectral data during complex characterization?

- Baseline correction : Ensure solvent (e.g., DMSO) absorbance does not overlap with sample peaks.

- Concentration optimization : Adjust sample concentration to avoid Beer-Lambert law deviations.

- Comparative analysis : Cross-reference λₘₐₓ and molar absorptivity (ε) with precursors. For Fe(III) complexes, a 40 nm redshift confirms metal-ligand coordination .

Q. What in silico methods assess the bioavailability of thiophene derivatives?

- Human Intestinal Absorption (HIA) : Predict oral bioavailability using ADMET tools. Fe(III) complexes show 97.80% HIA, indicating high absorption potential .

- Caco-2 permeability : Simulate intestinal epithelial permeability; values >50% (e.g., 53.64%) suggest moderate absorption .

- Ames test : Screen mutagenicity (e.g., positive results require dose optimization to mitigate risks).

Q. How to design alternative synthetic routes for derivatives with improved stability?

- Intermediate modification : Use 2,4-dichlorobenzoyl isothiocyanate (synthesized from 2,4-dichlorobenzoyl chloride and KSCN) to create acyl thiourea derivatives .

- Solvent optimization : Replace ethanol with dry acetone to enhance reaction efficiency .

- Stoichiometric control : Maintain a 1:1 molar ratio of ligand to metal ion to avoid side products .

Methodological Notes

- Data interpretation : For FT-IR, focus on shifts >30 cm⁻¹ to confirm coordination .

- Computational validation : Cross-check docking results with experimental IC₅₀ values from enzymatic assays.

- Contradiction management : Reconcile spectral data by repeating experiments under controlled humidity/temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.